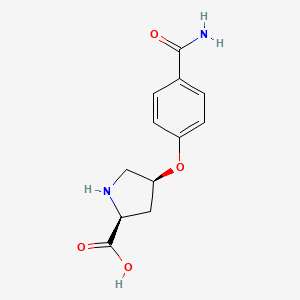
(4S)-4-(4-Carbamoylphenoxy)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(4-Carbamoylphenoxy)-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a proline moiety linked to a phenoxy group with a carbamoyl substituent. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Carbamoylphenoxy)-L-proline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This can be achieved by reacting a suitable phenol derivative with a carbamoyl chloride under basic conditions to form the carbamoylphenoxy compound.
Coupling with L-Proline: The carbamoylphenoxy intermediate is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
化学反应分析
Types of Reactions
(4S)-4-(4-Carbamoylphenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenoxy derivatives
科学研究应用
(4S)-4-(4-Carbamoylphenoxy)-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (4S)-4-(4-Carbamoylphenoxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
相似化合物的比较
Similar Compounds
(4R)-4-(4-Carbamoylphenoxy)-L-proline: The enantiomer of (4S)-4-(4-Carbamoylphenoxy)-L-proline with a different spatial arrangement of atoms.
4-(4-Carbamoylphenoxy)-L-proline: A compound lacking the stereochemical specification, which may result in a mixture of enantiomers.
4-(4-Carbamoylphenoxy)-D-proline: The D-enantiomer of the compound, which may exhibit different biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the carbamoyl group also imparts distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
876752-29-3 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
(2S,4S)-4-(4-carbamoylphenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c13-11(15)7-1-3-8(4-2-7)18-9-5-10(12(16)17)14-6-9/h1-4,9-10,14H,5-6H2,(H2,13,15)(H,16,17)/t9-,10-/m0/s1 |
InChI 键 |
MNSHCOQYXKVRQM-UWVGGRQHSA-N |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
规范 SMILES |
C1C(CNC1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



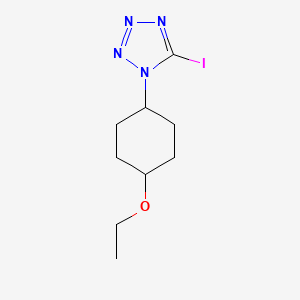
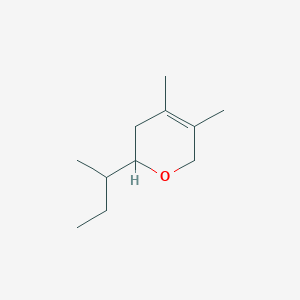
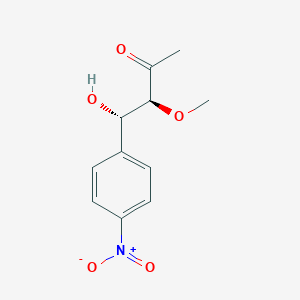
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
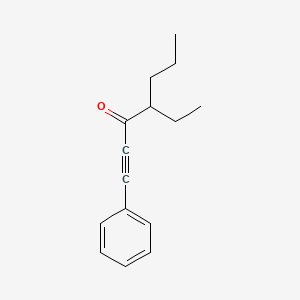
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
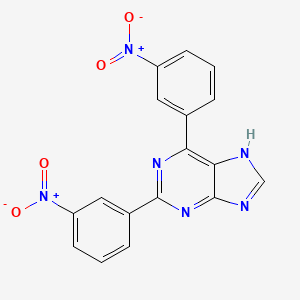
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

